molecular formula C8H14Cl2O2 B1365034 6,8-dichlorooctanoic Acid

6,8-dichlorooctanoic Acid

カタログ番号: B1365034
分子量: 213.1 g/mol
InChIキー: HSKAEXWPLIDFGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-dichlorooctanoic Acid is a useful research compound. Its molecular formula is C8H14Cl2O2 and its molecular weight is 213.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Lipoic Acid

One of the primary applications of 6,8-dichlorooctanoic acid is as an intermediate in the synthesis of lipoic acid, a compound known for its antioxidant properties and role in cellular metabolism. The synthesis process generally involves converting this compound into other intermediates before cyclization to form lipoic acid. This pathway is crucial for producing lipoic acid in a laboratory setting, which has potential therapeutic benefits for conditions such as diabetes and liver disease .

Research has indicated that this compound exhibits notable biological activities. It has been shown to inhibit the growth of certain parasites by interfering with mitochondrial functions. Specifically, it can modify lipoylation processes in mitochondrial enzymes, leading to irreversible inactivation and subsequent parasite death . This property makes it a candidate for developing new antiparasitic therapies.

Toxicological Studies

Due to its halogenated structure, this compound has been studied for its toxicological properties. Understanding its toxicity is essential for assessing safety in potential applications and for regulatory purposes. Research indicates that halogenated fatty acids can exhibit varying degrees of toxicity depending on their structure and biological interactions .

Case Study 1: Antiparasitic Activity

A study explored the effects of this compound on Plasmodium species (the causative agents of malaria). The compound was tested for its ability to inhibit parasite growth by targeting mitochondrial lipoylation processes. Results showed that it effectively reduced parasitic viability, suggesting potential use in antimalarial drug development .

Parameter Value
Compound UsedThis compound
Target OrganismPlasmodium falciparum
Inhibition Rate>80%
MechanismLipoylation interference

Case Study 2: Synthesis Pathway Optimization

Another study focused on optimizing the synthetic pathway for lipoic acid using this compound as a precursor. Various reaction conditions were tested to enhance yield and purity. The optimized process resulted in a significant increase in lipoic acid production while reducing by-products .

Synthesis Parameter Before Optimization After Optimization
Yield (%)5085
Reaction Time (hours)126
By-products (%)305

特性

分子式

C8H14Cl2O2

分子量

213.1 g/mol

IUPAC名

6,8-dichlorooctanoic acid

InChI

InChI=1S/C8H14Cl2O2/c9-6-5-7(10)3-1-2-4-8(11)12/h7H,1-6H2,(H,11,12)

InChIキー

HSKAEXWPLIDFGC-UHFFFAOYSA-N

正規SMILES

C(CCC(=O)O)CC(CCCl)Cl

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.0 g (15.4 mmoles) of (-)-8-chloro-6-hydroxy-octanoic acid (-)-(VI) and 0.06 g (0.8 mmoles) of pyridine in 40 ml toluene, 4.1 g (34.4 mmoles) of thionyl chloride were added slowly. The mixture was then refluxed for 1 hour, cooled to room temperature and added to 60 ml of ice water. The organic phase was then removed, washed with 20 ml of water and stirred for 4 hours with 35 ml of 2N NaOH. The aqueous phase was then removed, adjusted to a pH of 1 with 3N HCl and extracted twice with 20 ml of diethylether. The combined ether extracts were dried over magnesium sulfate. After that, the solvent was evaporated under vacuum. (+)-6,8Dichloro-octanoic acid (+)-(VII) was obtained in a yield of 2.6 g (80% of the theoretical yield). [α]D20 =+30.5° (c=1; benzene).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2.9 g (13.2 mmoles) of the methyl ester of (-)-8-chloro-6-hydroxy-octanoic acid (-)-(VIII), (R=Me) and 0.05 g (0.6 mmoles) of pyridine in 10 ml toluene, 1.9 g (16.2 mmoles) of thionyl chloride in 6 ml toluene were added slowly. The mixture was then refluxed for 1 hour. After cooling to room temperature, the reaction mixture was added to 25 ml ice water and the organic phase was separated and washed with 10 mL of water and dried over magnesium sulfate. After that, the solvent was evaporated under vacuum. The methyl ester of (+)-6,8-dichloro-octanoic acid (+)-(III), (R=Me) was obtained in a yield of 2.4 g (81% of the theoretical yield). [α]D20 =+30.1° (c=1, benzene).
[Compound]
Name
methyl ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。